6-(Benzyloxy)-5-chloropyridin-3-amine
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Overview
Description
6-(Benzyloxy)-5-chloropyridin-3-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound features a pyridine ring substituted with a benzyloxy group at the 6th position and a chlorine atom at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-5-chloropyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process includes the preparation of the necessary starting materials, such as 5-chloro-3-iodopyridine and phenylboronic acid, followed by the coupling reaction under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-5-chloropyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-5-chloropyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-5-chloropyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzylideneamine
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)iminomethylphenol
Uniqueness
6-(Benzyloxy)-5-chloropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-chloro-6-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |
InChI Key |
APESZQKKCOKRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)Cl |
Origin of Product |
United States |
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